3-(Oxolan-3-yloxy)pyridin-4-amine
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Overview
Description
3-(Oxolan-3-yloxy)pyridin-4-amine: is a chemical compound with the molecular formula C₉H₁₂N₂O₂ It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom The compound features an oxolane (tetrahydrofuran) ring attached to the pyridine ring via an oxygen atom, and an amine group at the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxolan-3-yloxy)pyridin-4-amine typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a diol or by using tetrahydrofuran as a starting material.
Attachment to Pyridine: The oxolane ring is then attached to the pyridine ring via an ether linkage. This can be achieved through nucleophilic substitution reactions where the hydroxyl group of the oxolane reacts with a halogenated pyridine derivative.
Introduction of the Amine Group: The amine group can be introduced through various methods, such as reduction of a nitro group or direct amination of the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amine group to other functional groups, such as hydroxylamines or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Hydroxylamines and amides.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: 3-(Oxolan-3-yloxy)pyridin-4-amine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of 3-(Oxolan-3-yloxy)pyridin-4-amine and its derivatives depends on the specific biological target or chemical reaction. In general, the compound may interact with enzymes, receptors, or other biomolecules through hydrogen bonding, hydrophobic interactions, and electrostatic forces. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
- 2-(Oxolan-3-yloxy)pyridin-4-amine
- 3-(Oxolan-3-yloxy)pyridin-3-amine
- 4-(Oxolan-3-yloxy)pyridin-2-amine
Comparison: 3-(Oxolan-3-yloxy)pyridin-4-amine is unique due to the specific positioning of the oxolane ring and the amine group on the pyridine ring. This configuration can influence the compound’s reactivity, stability, and interaction with biological targets, distinguishing it from its isomers and other similar compounds.
Properties
CAS No. |
1563530-88-0 |
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Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3-(oxolan-3-yloxy)pyridin-4-amine |
InChI |
InChI=1S/C9H12N2O2/c10-8-1-3-11-5-9(8)13-7-2-4-12-6-7/h1,3,5,7H,2,4,6H2,(H2,10,11) |
InChI Key |
QAHJXORTSDFGJY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1OC2=C(C=CN=C2)N |
Origin of Product |
United States |
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